Cas no 94527-39-6 (1-Bromo-4-methoxy-2-(methoxymethyl)benzene)

1-Bromo-4-methoxy-2-(methoxymethyl)benzene 化学的及び物理的性質
名前と識別子
-
- Benzene, 1-bromo-4-methoxy-2-(methoxymethyl)-
- 1-Bromo-4-methoxy-2-(methoxymethyl)benzene
- AB91743
- CS-0194702
- 1-bromo-4-methoxy-2-(methoxymethyl)-benzene
- N10202
- DB-162467
- SCHEMBL791872
- AKOS014661150
- MFCD21193511
- 94527-39-6
-
- MDL: MFCD21193511
- インチ: InChI=1S/C9H11BrO2/c1-11-6-7-5-8(12-2)3-4-9(7)10/h3-5H,6H2,1-2H3
- InChIKey: KFWYLHYVLKUTFY-UHFFFAOYSA-N
- ほほえんだ: COCC1=CC(=CC=C1Br)OC
計算された属性
- せいみつぶんしりょう: 229.99424Da
- どういたいしつりょう: 229.99424Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 264.4±42.0 °C at 760 mmHg
- フラッシュポイント: 161.6±26.5 °C
1-Bromo-4-methoxy-2-(methoxymethyl)benzene セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
1-Bromo-4-methoxy-2-(methoxymethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B011240-250mg |
1-Bromo-4-methoxy-2-(methoxymethyl)benzene |
94527-39-6 | 250mg |
$ 315.00 | 2022-06-07 | ||
Advanced ChemBlocks | N25290-1G |
1-Bromo-4-methoxy-2-(methoxymethyl)benzene |
94527-39-6 | 96% | 1G |
$225 | 2023-09-15 | |
abcr | AB495587-250 mg |
1-Bromo-4-methoxy-2-(methoxymethyl)benzene; . |
94527-39-6 | 250MG |
€154.90 | 2023-04-19 | ||
abcr | AB495587-5 g |
1-Bromo-4-methoxy-2-(methoxymethyl)benzene; . |
94527-39-6 | 5g |
€999.20 | 2023-04-19 | ||
abcr | AB495587-250mg |
1-Bromo-4-methoxy-2-(methoxymethyl)benzene; . |
94527-39-6 | 250mg |
€190.60 | 2025-03-19 | ||
A2B Chem LLC | AX16396-100mg |
1-bromo-4-methoxy-2-(methoxymethyl)benzene |
94527-39-6 | 95% | 100mg |
$255.00 | 2024-07-18 | |
abcr | AB495587-1g |
1-Bromo-4-methoxy-2-(methoxymethyl)benzene; . |
94527-39-6 | 1g |
€328.40 | 2025-03-19 | ||
Ambeed | A228383-1g |
1-bromo-4-methoxy-2-(methoxymethyl)benzene |
94527-39-6 | 95+% | 1g |
$222.0 | 2024-04-16 | |
abcr | AB495587-500 mg |
1-Bromo-4-methoxy-2-(methoxymethyl)benzene; . |
94527-39-6 | 500MG |
€239.20 | 2023-04-19 | ||
Advanced ChemBlocks | N25290-5G |
1-Bromo-4-methoxy-2-(methoxymethyl)benzene |
94527-39-6 | 96% | 5G |
$805 | 2023-09-15 |
1-Bromo-4-methoxy-2-(methoxymethyl)benzene 関連文献
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-
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-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
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-
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-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
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1-Bromo-4-methoxy-2-(methoxymethyl)benzeneに関する追加情報
Introduction to 1-Bromo-4-methoxy-2-(methoxymethyl)benzene (CAS No. 94527-39-6)
1-Bromo-4-methoxy-2-(methoxymethyl)benzene, identified by its Chemical Abstracts Service (CAS) number 94527-39-6, is a significant intermediate in the field of organic synthesis and pharmaceutical research. This compound belongs to the class of brominated aromatic ethers, characterized by its bromine substituent and methoxy groups, which contribute to its unique reactivity and utility in various chemical transformations. The presence of a methoxymethyl (or glycosidic) group at the 2-position adds an additional layer of functionality, making it a versatile building block for more complex molecules.
The synthesis and application of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene have garnered attention due to its role in the development of novel pharmaceuticals and agrochemicals. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes, enhancing its accessibility for industrial and academic use. The compound’s structure allows for facile modifications, including nucleophilic aromatic substitution, cross-coupling reactions, and etherification, which are pivotal in constructing heterocyclic scaffolds and biologically active compounds.
In the realm of pharmaceutical research, 1-Bromo-4-methoxy-2-(methoxymethyl)benzene has been explored as a precursor for drugs targeting neurological disorders, inflammation, and infectious diseases. Its brominated aromatic core is particularly valuable in medicinal chemistry due to the ability to undergo regioselective functionalization. For instance, studies have demonstrated its utility in generating substituted benzodiazepines and quinolone derivatives, which exhibit promising pharmacological properties. The methoxymethyl group can be further manipulated through hydrolysis or reduction to introduce additional functional handles, broadening its synthetic potential.
Recent publications highlight the compound’s role in developing kinase inhibitors, where its bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions. These reactions are essential for constructing complex molecular architectures with high precision. Moreover, the methoxy groups provide stability while allowing for selective deprotection strategies, making it an ideal candidate for multi-step syntheses. The growing interest in 1-Bromo-4-methoxy-2-(methoxymethyl)benzene underscores its importance as a key intermediate in modern drug discovery pipelines.
The chemical properties of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene also make it relevant in materials science applications. For example, it can be used to synthesize polymers with tailored electronic properties or as a monomer in the production of liquid crystals. The bromine substituent facilitates polymerization through radical or ionic pathways, while the methoxy groups influence solubility and thermal stability. Such characteristics are particularly useful in developing advanced materials for optoelectronic devices and coatings.
From an industrial perspective, the demand for high-purity 1-Bromo-4-methoxy-2-(methoxymethyl)benzene has driven innovations in purification techniques such as distillation under reduced pressure or recrystallization from suitable solvents. These methods ensure that the compound meets stringent quality standards required for pharmaceutical-grade applications. Additionally, green chemistry principles have been increasingly applied to its synthesis, aiming to minimize waste and improve energy efficiency. Such efforts align with global trends toward sustainable chemical manufacturing.
The future prospects of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene are closely tied to emerging research trends in synthetic organic chemistry and drug development. As computational methods advance, virtual screening techniques are being employed to identify novel derivatives with enhanced biological activity. This approach leverages the compound’s structural flexibility to design molecules with optimized pharmacokinetic profiles. Furthermore, collaborations between academia and industry are fostering new applications, particularly in personalized medicine where tailored intermediates play a crucial role.
In summary,1-Bromo-4-methoxy-2-(methoxymethyl)benzene (CAS No. 94527-39-6) is a multifaceted compound with broad utility across pharmaceuticals, materials science, and organic synthesis. Its unique structural features enable diverse chemical transformations, making it indispensable in modern research endeavors. As scientific understanding evolves, so too will the applications of this versatile intermediate, reinforcing its significance in advancing both medicinal chemistry and material science frontiers.
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